molecular formula C4H10ClNO B2652575 2-Methylazetidin-3-ol hydrochloride CAS No. 920282-10-6

2-Methylazetidin-3-ol hydrochloride

Cat. No. B2652575
CAS RN: 920282-10-6
M. Wt: 123.58
InChI Key: VGWXJFDIRONLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylazetidin-3-ol hydrochloride is a heterocyclic organic compound with the molecular formula C4H10ClNO . It has a molecular weight of 123.58 . The compound is also known by its IUPAC name (2S,3R)-2-methyl-3-azetidinol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 123.58 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

1. Antibacterial Agents

One of the primary applications of compounds related to 2-Methylazetidin-3-ol hydrochloride is in the development of novel antibacterial agents. For instance, the study by Brickner et al. (1996) focused on the synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents. These agents are being developed for the treatment of multidrug-resistant Gram-positive bacterial infections and have shown potent in vitro activity against various pathogens, including Mycobacterium tuberculosis.

2. Anticonvulsant Activity

Azetidine derivatives, which are structurally related to this compound, have been researched for their potential anticonvulsant properties. A study by Singh et al. (1994) investigated new 1-substituted 1'-methyl-3-chloro-2-oxospiro (azetidin-3',4-indol-2' ones) compounds, finding that certain derivatives exhibited significant anticonvulsant activity.

3. Antidepressant Properties

Another interesting application is in the realm of antidepressants. The research by Takeuchi et al. (1997) introduced YM992, a novel compound with selective serotonin re-uptake inhibition and 5-HT2A receptor antagonistic activity. This compound has shown promise as an antidepressant with the potential for high efficacy in clinical use.

4. Corrosion Inhibition

In the field of materials science, derivatives of azetidine, like this compound, have been explored for their corrosion inhibition properties. Yadav et al. (2015) studied thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, demonstrating their efficacy in reducing corrosion.

5. Synthesis of Iminosugars

The synthesis of polyhydroxylated azetidine iminosugars from d-glucose, as described by Lawande et al. (2015), represents another application. These iminosugars have been found to exhibit significant inhibitory activity against specific enzymes, highlighting their potential in biochemical applications.

Safety and Hazards

The safety information for 2-Methylazetidin-3-ol hydrochloride suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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